molecular formula C11H24 B14552891 2,4-Dimethyl-3-isopropylhexane CAS No. 61868-65-3

2,4-Dimethyl-3-isopropylhexane

Cat. No.: B14552891
CAS No.: 61868-65-3
M. Wt: 156.31 g/mol
InChI Key: QRNSQXWPYPLHTL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-isopropylhexane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental to organic chemistry due to their prevalence and variety of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-isopropylhexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-isopropylhexane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-3-isopropylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,4-Dimethyl-3-isopropylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of UV light or heat facilitates the replacement of hydrogen atoms with halogens .

Comparison with Similar Compounds

Comparison: 2,4-Dimethyl-3-isopropylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. For instance, its boiling point and reactivity may differ from other similar compounds due to the steric hindrance and electronic effects introduced by the isopropyl group .

Properties

CAS No.

61868-65-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-ylhexane

InChI

InChI=1S/C11H24/c1-7-10(6)11(8(2)3)9(4)5/h8-11H,7H2,1-6H3

InChI Key

QRNSQXWPYPLHTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)C)C(C)C

Origin of Product

United States

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